N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
Description
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a substituted acetamide derivative featuring a pyridine ring with an acetyl group at the 5-position and a phenylacetamide moiety at the 3-position. These compounds often serve as intermediates or bioactive molecules in pharmaceutical research, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-[3-(5-acetylpyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)13-6-7-15(16-9-13)12-4-3-5-14(8-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRFAMQLEYSNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-2-bromopyridine with 3-aminophenylacetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The acetyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-[3-(5-Carboxy-pyridin-2-yl)-phenyl]-acetamide.
Reduction: Formation of N-[3-(5-Piperidin-2-yl)-phenyl]-acetamide.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide exhibits promising antitumor properties. Research indicates that derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). In particular, studies found that compounds demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation and induction of apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest in the G0/G1 phase.
Antimicrobial Properties
This compound also displays significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, certain derivatives have shown notable activity against Mycobacterium tuberculosis as well as other Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 200 μg/mL depending on the bacterial strain tested.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and mediators. This activity is particularly relevant for treating conditions such as arthritis and other inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can act as an intermediate for synthesizing more complex organic molecules. The presence of both the acetyl group and the phenylacetamide moiety makes it unique compared to other pyridine derivatives, allowing for distinct chemical transformations.
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. The structural characteristics imparted by the acetyl group and pyridine ring can enhance the performance of materials in applications such as sensors or electronic devices.
Case Study 1: Antitumor Activity Assessment
A study evaluated the effects of a compound structurally similar to this compound on PC-3 prostate cancer cells. At concentrations of 10 μM, the compound induced a total apoptosis rate of approximately 63%, comparable to standard treatments. Flow cytometry revealed significant alterations in cell cycle distribution favoring G0/G1 phase arrest.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The MICs ranged from 2 to 200 μg/mL depending on the specific bacterial strain tested.
Summary Table: Applications and Activities
| Application Area | Specific Activity | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Effective against A549, K562, PC-3 cell lines |
| Antimicrobial Properties | Significant activity against Mycobacterium tuberculosis | |
| Anti-inflammatory Effects | Modulation of inflammatory responses | |
| Organic Synthesis | Building Block for Complex Molecules | Intermediate in various synthetic pathways |
| Materials Science | Development of Electronic/Optical Materials | Enhanced properties due to structural characteristics |
Mechanism of Action
The mechanism of action of N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyridine-Based Acetamides
- N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide (CAS 2088941-84-6): Structural difference: The acetylpyridinyl group is attached to the phenyl ring at the 4-position instead of the 3-position. Properties: Molecular weight 254.28, purity ≥97%, used in pharmaceutical quality control .
N-(5-(3-Phenylpropyl)pyridin-2-yl)acetamide (11f) :
Substituted Phenylacetamides
- N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide: Contains a trifluoromethyl group and dimethylamino substituents on the pyridine ring. Properties: Molecular weight 323.31, classified as an irritant. The electron-withdrawing CF₃ group enhances metabolic stability .
- N-[4-[(3-Nitropyridin-2-yl)amino]phenyl]acetamide: A nitro-substituted analog with a pyridine-amino linkage. Applications: Nitro groups are often leveraged in prodrug design or as spectroscopic tags .
Anticancer Derivatives
- 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (7a–7e): Activity: Compound 7d showed potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in efficacy. Structure-Activity Relationship (SAR): The 2-fluoro-phenoxy group in 7d enhances membrane permeability and target engagement .
- N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (6): Activity: Exhibits moderate bioactivity (LC-MS: m/z 362.0 [M+H]⁺).
Chalcone-Acetamide Hybrids
Compounds from (e.g., 3a–3k ) feature chalcone moieties conjugated with acetamide groups:
- N-[5-Methoxy-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3a) :
Palladium-Catalyzed Coupling
Nickel-Catalyzed Cross-Electrophile Coupling
- Example : Preparation of alkylpyridine derivatives (e.g., 11f) demonstrates compatibility with challenging heteroaryl halides .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Substituent Effects on Bioactivity
Biological Activity
N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scholarly sources.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a pyridine moiety and an acetyl group. This structural arrangement is crucial for its biological interactions, particularly in modulating enzyme activity and receptor binding.
1. Antitumor Activity
This compound has shown promising antitumor properties in various studies. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects against different cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. In these studies, compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation and induction of apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest in the G0/G1 phase .
2. Antimicrobial Activity
Acetamide derivatives, including this compound, have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, certain acetamide derivatives demonstrated significant activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits .
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The acetyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions : The pyridine ring engages in π-π stacking interactions with aromatic amino acids in protein targets, which is critical for enzyme inhibition or receptor modulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, although detailed pathways require further elucidation through experimental studies .
Case Study 1: Antitumor Activity Assessment
A study evaluated the effects of a compound structurally similar to this compound on PC-3 prostate cancer cells. At concentrations of 10 μM, the compound induced a total apoptosis rate of approximately 63%, comparable to standard treatments. Flow cytometry revealed significant alterations in cell cycle distribution favoring G0/G1 phase arrest .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 2 to 200 μg/mL depending on the specific bacterial strain tested .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, and what key reaction conditions influence yield?
- Methodological Answer: A common approach involves multi-step condensation and substitution reactions. For example, analogous acetamide derivatives are synthesized via base-catalyzed substitution of nitro groups (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol) followed by reduction and condensation with cyanoacetic acid . For the target compound, coupling 5-acetylpyridine-2-carboxylic acid derivatives with 3-aminophenylacetamide under peptide-coupling agents (e.g., EDC/HOBt) may be applicable. Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) critically affect yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and acetyl groups (~1700 cm⁻¹). Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Acetamide methyl protons appear at δ 2.1–2.3 ppm; pyridinyl protons show splitting patterns at δ 7.5–8.5 ppm.
- ¹³C NMR : Carbonyl carbons (amide: ~168 ppm; acetyl: ~200 ppm) and pyridine ring carbons (120–150 ppm) confirm connectivity.
Mass spectrometry (HRMS) provides molecular ion verification. These methods align with characterization protocols for structurally related tetrahydrocarbazole-acetamide derivatives .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates polar by-products. Recrystallization using ethanol/water mixtures improves purity, particularly for removing unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns is advised for analytical purity validation (>95%) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between pyridine and phenyl acetamide moieties in this compound’s synthesis?
- Methodological Answer: Optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling for pyridine-phenyl linkages.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic acyl substitutions.
- Temperature control : Gradual heating (50–70°C) minimizes side reactions like acetyl group hydrolysis.
Kinetic studies using in-situ IR or LC-MS monitoring can identify rate-limiting steps, as demonstrated in zaleplon synthesis .
Q. What strategies resolve discrepancies in reported NMR spectral data for similar acetamide derivatives?
- Methodological Answer: Contradictions often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparative analysis with deuterated analogs or computational modeling (DFT) to predict chemical shifts. For example, tetrahydrocarbazole-acetamide derivatives showed resolved aromatic signals via HSQC in DMSO .
Q. How do electronic effects of pyridine substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer: Electron-withdrawing groups (e.g., acetyl at pyridine C5) deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (e.g., amination). For example, 5-acetylpyridine derivatives exhibit regioselective functionalization at C3 due to meta-directing effects. Reactivity trends can be quantified via Hammett plots or frontier molecular orbital (FMO) analysis, as seen in studies of N-substituted oxadiazole-acetamide derivatives .
Data Contradiction Analysis
Q. Why do different studies report varying yields for analogous acetamide syntheses?
- Methodological Answer: Yield discrepancies often stem from:
- Impurity profiles : Unoptimized purification (e.g., column vs. recrystallization) affects isolated yields.
- Reagent quality : Trace moisture in DMF reduces coupling efficiency in condensation steps.
- Scaling effects : Milligram-scale reactions (e.g., 50 mg) may show lower yields than gram-scale due to surface adsorption losses. Patents like highlight reproducibility challenges in industrial vs. lab-scale syntheses.
Biological Evaluation
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer: Target-specific assays include:
- Enzyme inhibition : Lipoxygenase or kinase inhibition assays (IC₅₀ determination) using UV-Vis spectroscopy, as applied to N-substituted oxadiazole-acetamide derivatives .
- Antioxidant activity : DPPH radical scavenging assays, with EC₅₀ values compared to ascorbic acid controls .
- Cellular uptake studies : Fluorescence tagging (e.g., dansyl chloride) to track intracellular distribution in cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
